2-溴-3-(甲硫基)吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

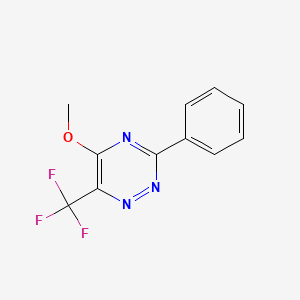

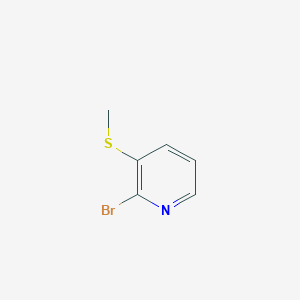

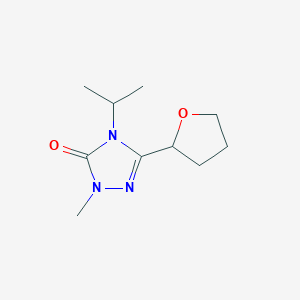

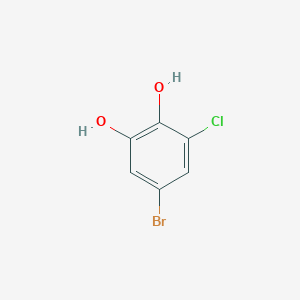

2-Bromo-3-(methylthio)pyridine is a chemical compound with the molecular formula C6H6BrNS . It is used in the preparation of triazolopyrimidine derivatives and analogs as AXL receptor tyrosine kinase function inhibitors .

Synthesis Analysis

The synthesis of 2-Bromo-3-(methylthio)pyridine involves the bromination of 3-methyl thiophene with N-bromosuccinimide in the absence of benzoyl peroxide .Molecular Structure Analysis

The molecular structure of 2-Bromo-3-(methylthio)pyridine has been optimized using various computational methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Physical and Chemical Properties Analysis

2-Bromo-3-(methylthio)pyridine is a light yellow crystalline solid . It has a molecular weight of 204.09 , a boiling point of 218-219°C , and a refractive index of 1.568 .科学研究应用

合成和分子应用

2-溴-3-(甲硫基)吡啶及其衍生物在各种杂环化合物的合成中至关重要。例如,由该化合物形成的酮已广泛用于不同条件下的溴化反应,以生产取代的 3-(溴乙酰)吡啶和 N-(吡啶亚磺酰)琥珀酰亚胺,展示了其在形成复杂分子结构中的实用性(Zav’yalova、Zubarev、& Shestopalov,2009)。此外,该化合物被用作噻吩并[2,3-b]吡啶和噻吩并[3,2-b]吡啶区域选择性合成的关键前体,突出了其在构建高级杂环骨架中的多功能性(Begouin、Peixoto、& Queiroz,2013)。

量子力学研究和生物活性

使用密度泛函理论 (DFT) 的量子力学研究已应用于研究 2-溴-3-(甲硫基)吡啶衍生物的分子性质。这些研究有助于理解这些化合物在各个领域的反应性指数和潜在应用,例如液晶的手性掺杂剂。此外,一些衍生物表现出显着的生物活性,包括抗血栓形成和生物膜抑制特性,强调了它们在治疗应用中的潜力(Ahmad 等,2017)。

先进材料应用

2-溴-3-(甲硫基)吡啶是合成在先进技术中具有潜在应用的材料不可或缺的。例如,该化合物已被用于合成具有二氰基吡嗪基团的吡啶鎓偶氮甲叉。这些化合物表现出独特的卤变色性,使其适用于响应外部刺激的材料应用(Jung & Jaung,2005)。

催化和合成增强

该化合物还被用于铜介导的需氧氧化合成过程中,突出了其在促进复杂化学反应和合成中的作用,例如 3-溴-咪唑并[1,2-a]吡啶的形成,它是各种化学合成中的关键中间体(Zhou 等人,2016)。

安全和危害

作用机制

Target of Action

The primary target of 2-Bromo-3-(methylthio)pyridine is involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The affected pathway is the SM coupling reaction, which involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .

Result of Action

The result of the action of 2-Bromo-3-(methylthio)pyridine is the formation of new carbon–carbon bonds through the SM coupling reaction . This reaction is crucial in the field of organic chemistry for the synthesis of complex organic compounds .

Action Environment

The action of 2-Bromo-3-(methylthio)pyridine is influenced by the reaction conditions of the SM coupling process . These conditions are exceptionally mild and functional group tolerant, contributing to the broad application of SM coupling . .

属性

IUPAC Name |

2-bromo-3-methylsulfanylpyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNS/c1-9-5-3-2-4-8-6(5)7/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDUBYPZLIZYQNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(N=CC=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide](/img/structure/B2947958.png)

![3,4-DIFLUORO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]BENZAMIDE](/img/structure/B2947969.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methylbenzamide](/img/structure/B2947971.png)